molecular formula C13H17F3N2O2 B8342665 3-(2-Morpholinoethoxy)-5-(trifluoromethyl)aniline

3-(2-Morpholinoethoxy)-5-(trifluoromethyl)aniline

Cat. No. B8342665
M. Wt: 290.28 g/mol
InChI Key: GJDYIQDNLUITSX-UHFFFAOYSA-N
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Patent
US09382238B2

Procedure details

To a mixture of 4-(2-(3-nitro-5-(trifluoromethyl)phenoxy)ethyl)morpholine (600 mg, 1.873 mmol) in MeOH (50 mL) was added Pd/C (19.94 mg, 0.187 mmol) under N2. The mixture was stirred under H2 at 25° C. for 5 h. The mixture was filtered, and the filtrate was concentrated to give a yellow oil of 3-(2-morpholinoethoxy)-5-(trifluoromethyl)aniline (500 mg, 1.490 mmol, 80% yield): 1H NMR (400 MHz, CDCl3): δ 6.52 (d, J=9.2 Hz, 2H), 6.35 (s, 1H), 4.12-4.02 (m, 2H), 3.82 (s, 2H), 3.76-3.66 (m, 4H), 2.78 (t, J=5.6 Hz, 2H), 2.57 (d, J=4.0 Hz, 4H). ES-LCMS m/z: 291 (M+H).
Name
4-(2-(3-nitro-5-(trifluoromethyl)phenoxy)ethyl)morpholine
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
19.94 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1)[O:7][CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)([O-])=O>CO.[Pd]>[O:13]1[CH2:12][CH2:11][N:10]([CH2:9][CH2:8][O:7][C:6]2[CH:5]=[C:4]([CH:18]=[C:17]([C:19]([F:21])([F:22])[F:20])[CH:16]=2)[NH2:1])[CH2:15][CH2:14]1

Inputs

Step One
Name
4-(2-(3-nitro-5-(trifluoromethyl)phenoxy)ethyl)morpholine
Quantity
600 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OCCN2CCOCC2)C=C(C1)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19.94 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 at 25° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1CCN(CC1)CCOC=1C=C(N)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.49 mmol
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.